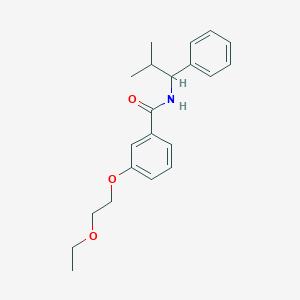
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPPB and is classified as a small molecule inhibitor of protein-protein interactions. EPPB has been shown to have promising results in the treatment of various diseases, including cancer and viral infections.
Mechanism of Action
EPPB acts as a small molecule inhibitor of protein-protein interactions. The compound binds to a specific site on the oncoprotein MDM2, which prevents its interaction with the tumor suppressor protein p53. This leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. EPPB also inhibits the replication of viruses by targeting specific viral proteins.
Biochemical and Physiological Effects
EPPB has been shown to have significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. EPPB also inhibits the replication of viruses by targeting specific viral proteins. In addition, EPPB has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of EPPB is its specificity for the oncoprotein MDM2, which makes it a promising candidate for cancer therapy. EPPB has also been shown to have broad-spectrum antiviral activity, which makes it a potential candidate for the treatment of viral infections. However, one of the limitations of EPPB is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on EPPB. One potential direction is to investigate the use of EPPB in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the use of EPPB in the treatment of other viral infections, such as influenza and hepatitis C. Additionally, future research could focus on improving the solubility of EPPB to make it more accessible for use in experiments.
Synthesis Methods
The synthesis of EPPB involves a multi-step process that includes the reaction of 2-methyl-1-phenylpropylamine with 3-chloro-2-ethoxyethanol, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
EPPB has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the interaction between the oncoprotein MDM2 and the tumor suppressor protein p53, which is a critical step in the development of cancer. EPPB has also been shown to inhibit the replication of various viruses, including HIV-1, Ebola virus, and Zika virus.
properties
Product Name |
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide |
InChI |
InChI=1S/C21H27NO3/c1-4-24-13-14-25-19-12-8-11-18(15-19)21(23)22-20(16(2)3)17-9-6-5-7-10-17/h5-12,15-16,20H,4,13-14H2,1-3H3,(H,22,23) |
InChI Key |
VGDIEAZXLQNTRR-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C(C)C |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C(C)C |
solubility |
6.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)
![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)


![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)
